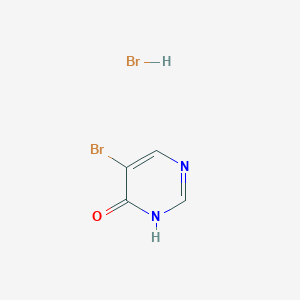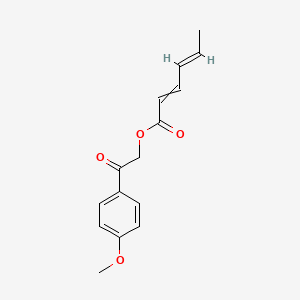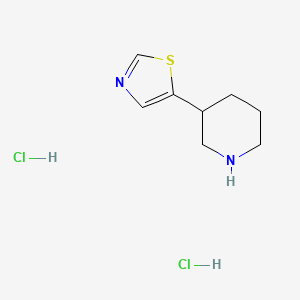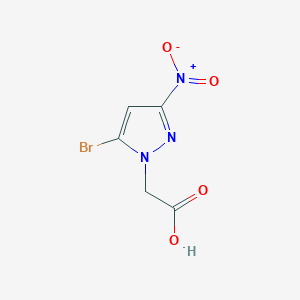
9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate): is a complex organic compound that belongs to the class of fluorene derivatives This compound is characterized by its unique structure, which includes a fluorene core bonded to benzene rings and dichlorobenzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate) typically involves multi-step organic reactions. One common method includes the reaction of fluorene derivatives with benzene rings substituted with dichlorobenzoate groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the fluorene core or the benzene rings may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can also occur, particularly at the dichlorobenzoate groups, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms in the dichlorobenzoate groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate) is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology: The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers are exploring its use in the development of new drugs and therapeutic agents.
Medicine: In medicine, the compound may be investigated for its potential pharmacological properties. Studies may focus on its ability to interact with specific biological targets and pathways.
Industry: In the industrial sector, the compound’s chemical properties make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
- 9H-Fluorene-9,9-diylbis(4,1-phenyleneoxy-2,1-ethanediyl) dipropanoate
- 2,2’-((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy)bis(ethane-2,1-diyl) diacrylate
- 4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline)
Comparison: Compared to these similar compounds, 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2,4-dichlorobenzoate) is unique due to the presence of dichlorobenzoate groups. These groups impart distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The compound’s structure also allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C39H22Cl4O4 |
|---|---|
Poids moléculaire |
696.4 g/mol |
Nom IUPAC |
[4-[9-[4-(2,4-dichlorobenzoyl)oxyphenyl]fluoren-9-yl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C39H22Cl4O4/c40-25-13-19-31(35(42)21-25)37(44)46-27-15-9-23(10-16-27)39(33-7-3-1-5-29(33)30-6-2-4-8-34(30)39)24-11-17-28(18-12-24)47-38(45)32-20-14-26(41)22-36(32)43/h1-22H |
Clé InChI |
UIIDCQFIPNQZQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)C6=CC=C(C=C6)OC(=O)C7=C(C=C(C=C7)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11714005.png)

![(R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione](/img/structure/B11714021.png)
![(2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11714034.png)

![2'-Allyl-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B11714044.png)



![S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate](/img/structure/B11714063.png)
![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B11714075.png)


![2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B11714103.png)
